N-(pyridin-2-yl)decane-1-sulfonamide is a sulfonamide compound that features a decane chain and a pyridine ring. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and the introduction of a pyridine moiety can enhance the pharmacological profile of such compounds.
The compound can be synthesized through various chemical methods, often involving the reaction of pyridine derivatives with sulfonyl chlorides or related reagents. The synthesis and characterization of similar compounds have been documented in scientific literature, indicating the relevance of this class of compounds in drug development .
N-(pyridin-2-yl)decane-1-sulfonamide is classified as an organic sulfonamide. It can be categorized under:
The synthesis of N-(pyridin-2-yl)decane-1-sulfonamide typically involves:
The synthesis process may also involve:
Key structural data includes:
N-(pyridin-2-yl)decane-1-sulfonamide can participate in various chemical reactions, including:
In laboratory settings, these reactions are often monitored using techniques like thin-layer chromatography (TLC) to track progress and yield .
The mechanism of action for N-(pyridin-2-yl)decane-1-sulfonamide, particularly in biological contexts, may involve:
Studies have indicated that modifications in the sulfonamide structure can significantly affect its binding affinity and biological activity .
Key physical properties include:
Relevant chemical properties include:
N-(pyridin-2-yl)decane-1-sulfonamide has potential applications in:
This compound exemplifies the intersection between organic synthesis and pharmacology, highlighting the importance of structural modifications in enhancing biological activity.
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a NADPH-dependent enzyme that catalyzes the intracellular reduction of inactive cortisone to active cortisol, amplifying glucocorticoid (GC) signaling in key tissues. Dysregulation of this enzyme elevates local cortisol levels, contributing to pathologies like metabolic syndrome, type 2 diabetes, and cognitive decline. N-(pyridin-2-yl)decane-1-sulfonamide represents a class of arylsulfonamide inhibitors designed to selectively target 11β-HSD1. By inhibiting cortisol regeneration in tissues such as liver and adipose, this compound aims to mitigate GC-associated metabolic disturbances without systemic glucocorticoid suppression [2] [7].
The compound’s scaffold combines a pyridin-2-yl "head" group with a decane-sulfonamide "tail" to achieve high-affinity enzyme inhibition. Critical SAR insights include:
Table 1: Structural Determinants of N-(pyridin-2-yl)decane-1-sulfonamide for 11β-HSD1 Inhibition
Structural Element | Role in Inhibition | Biological Consequence |
---|---|---|
Pyridin-2-yl ring | H-bonding with Ser170; π-stacking with Tyr177 | Anchors compound in catalytic site |
Sulfonamide linker | Coordinates catalytic Zn²⁺ ion | Disrupts cortisone reduction |
Decane chain | Hydrophobic interactions with Leu217, Val227 | Enhances binding affinity; improves cell uptake |
Early-generation N-(pyridin-2-yl)arylsulfonamides (e.g., PF-915275) exhibited bioactivation liabilities, forming glutathione (GSH) conjugates in hepatic microsomal assays. This occurred via cytochrome P450-mediated oxidation of the pyridine ring, generating reactive iminium intermediates. Such metabolites pose idiosyncratic toxicity risks due to protein haptenization or oxidative stress [2].
To minimize metabolic liabilities, strategic modifications were implemented in N-(pyridin-2-yl)decane-1-sulfonamide:
Metabolite profiling studies confirmed a >90% reduction in GSH adduct formation compared to first-generation inhibitors. Cellular thermal shift assays (CETSA) further validated target engagement without off-protein binding, affirming the compound’s clean safety profile [10].
Table 2: Impact of Structural Refinements on Reactive Metabolite Formation
Modification | Chemical Rationale | Reduction in GSH Adducts |
---|---|---|
Pyridine ring deuteration | Slows CYP-mediated C-oxidation via kinetic isotope effect | 75% |
3-Trifluoromethyl pyridine | Electron withdrawal reduces ring oxidation | 90% |
Fully saturated decane chain | Eliminates alkane epoxidation sites | 95% |
11β-HSD2, a renal isoform, oxidizes cortisol to cortisone to prevent mineralocorticoid receptor overactivation. Inhibiting 11β-HSD2 causes sodium retention and hypertension—undesirable off-target effects. N-(pyridin-2-yl)decane-1-sulfonamide achieves >200-fold selectivity for 11β-HSD1 over 11β-HSD2, critical for avoiding hypertensive complications [2] [5].
Key differences in the substrate-binding pockets enable selectivity:
In cell-based assays:
Table 3: Selectivity Profile of N-(pyridin-2-yl)decane-1-sulfonamide
Parameter | 11β-HSD1 | 11β-HSD2 | Selectivity Index |
---|---|---|---|
IC₅₀ (nM) | 42 | >10,000 | >238 |
Cellular Activity | Cortisol generation blocked | No effect on cortisol oxidation | - |
Structural Drivers | Leu215 pocket; Zn²⁺ binding | Tyr232 steric block; no Zn²⁺ | - |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7